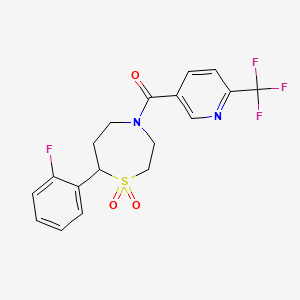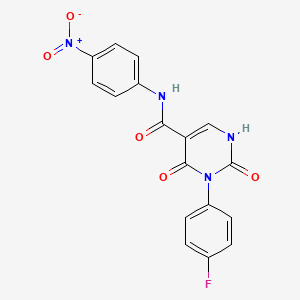![molecular formula C14H10FN3O3S B2589940 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 892269-00-0](/img/structure/B2589940.png)
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound with diverse biological activities . The compound has an amide functional group attached to a fluorophenyl group, and a thieno[3,2-d]pyrimidine core with two carbonyl groups.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H NMR, 13C NMR, and HR-MS . These techniques can provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the molecular weight of the compound.Applications De Recherche Scientifique
Radioligand Synthesis for PET Imaging
Research has focused on the synthesis of fluorine-18 labeled compounds, such as DPA-714, which is closely related to the chemical structure of interest. These compounds have been designed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET), offering insights into neuroinflammatory processes (Dollé et al., 2008).
Exploration of TSPO Ligands
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This research highlights the synthesis and biological evaluation of these compounds, including their potential as in vivo PET-radiotracers (Damont et al., 2015).
Antimicrobial Activity Studies
The compound's structure has inspired the synthesis of new series of derivatives showing significant antibacterial and antifungal potency. This demonstrates the potential application of the chemical structure in developing new antimicrobial agents (Kerru et al., 2019).
Molecular Docking and Drug Design
Studies have also focused on the chemical insight into molecular structures and their interactions. For instance, quantum chemical insights into a similar compound's structure and interactions have been explored, providing valuable information for drug design and development, including molecular docking against SARS-CoV-2 protein (Mary et al., 2020).
Orientations Futures
Thieno[3,2-d]pyrimidine derivatives are an active area of research due to their diverse biological activities . Future research could focus on exploring the biological activity of this specific compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields.
Mécanisme D'action
Target of Action
The compound 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is primarily used as a fungicide . It targets fungal pathogens in plants and is applied to the plants in a variety of ways .
Mode of Action
As a fungicide, it likely interacts with its targets by inhibiting essential fungal enzymes or disrupting critical biological processes, thereby controlling the fungal pathogens .
Biochemical Pathways
As a fungicide, it likely affects pathways related to fungal growth and reproduction .
Pharmacokinetics
These properties would impact the compound’s bioavailability and effectiveness as a fungicide .
Result of Action
The result of the action of 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is the control of fungal pathogens in plants . By inhibiting essential fungal processes, the compound helps to prevent the growth and spread of these pathogens, thereby protecting the plants .
Action Environment
The environment can influence the action, efficacy, and stability of 2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide. Factors such as temperature, humidity, and pH could potentially affect how the compound interacts with its targets and its overall effectiveness as a fungicide . .
Propriétés
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-8-1-3-9(4-2-8)16-11(19)7-18-13(20)12-10(5-6-22-12)17-14(18)21/h1-6H,7H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMGGLZFKUJQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)
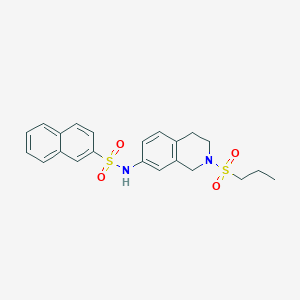
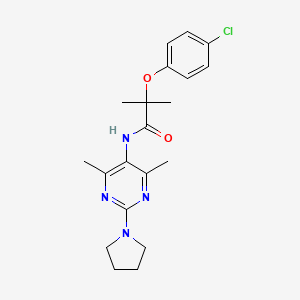
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)
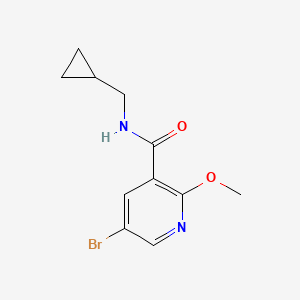

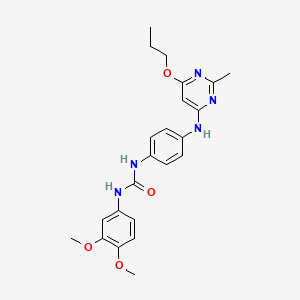
![benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2589870.png)
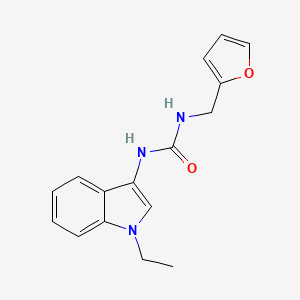
![N-(4-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2589874.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2589876.png)
